molecular formula C14H19NO B1274483 1-Benzyl-2,2-dimethylpiperidin-4-one CAS No. 117623-46-8

1-Benzyl-2,2-dimethylpiperidin-4-one

Cat. No.: B1274483
CAS No.: 117623-46-8
M. Wt: 217.31 g/mol
InChI Key: QXCCSKIRCJMSMM-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethylpiperidin-4-one is a chemical compound with the molecular formula C14H19NO. It is a piperidinone derivative, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 2-position of the piperidine ring.

Scientific Research Applications

1-Benzyl-2,2-dimethylpiperidin-4-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpiperidin-4-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2-dimethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-benzyl-2,2-dimethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2,2-dimethylpiperidin-4-one is unique due to the presence of both the benzyl group and the two methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various synthetic and research applications .

Properties

IUPAC Name

1-benzyl-2,2-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCCSKIRCJMSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399000
Record name 1-benzyl-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117623-46-8
Record name 1-benzyl-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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